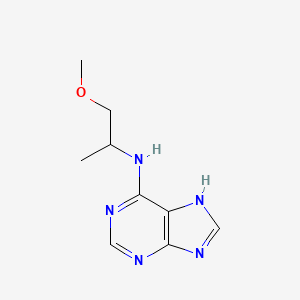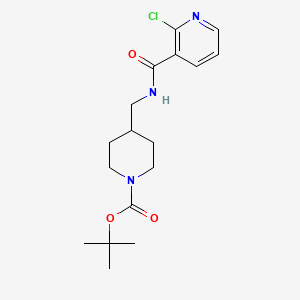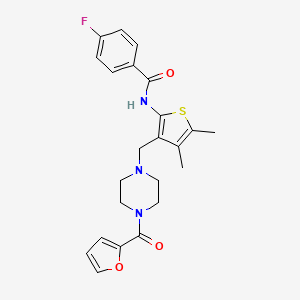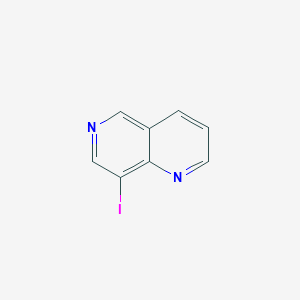
N-(1-methoxypropan-2-yl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methoxypropan-2-yl)-9H-purin-6-amine, also known as MP-6-AMP, is a purine analog that has gained significant attention in scientific research due to its potential therapeutic applications. MP-6-AMP is a small molecule inhibitor that targets the enzyme adenylosuccinate synthase (ADSS), which is involved in purine biosynthesis.
作用機序
N-(1-methoxypropan-2-yl)-9H-purin-6-amine is a small molecule inhibitor that targets the enzyme ADSS. ADSS is involved in the biosynthesis of purines, which are essential for DNA and RNA synthesis. By inhibiting ADSS, this compound reduces the levels of purines in the cell, which can lead to the death of cancer cells and the suppression of the immune system in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of purines in cancer cells, which can lead to cell death. This compound has also been shown to suppress the immune system in autoimmune diseases by reducing the levels of purines in immune cells. In addition, this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
実験室実験の利点と制限
N-(1-methoxypropan-2-yl)-9H-purin-6-amine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly specific for ADSS and does not affect other enzymes in the purine biosynthesis pathway. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has not been extensively studied in animal models, which limits its potential for in vivo applications.
将来の方向性
There are several future directions for research on N-(1-methoxypropan-2-yl)-9H-purin-6-amine. One direction is to study its potential use in combination with other anticancer drugs to enhance its effectiveness. Another direction is to study its potential use in the treatment of other autoimmune diseases, such as lupus and psoriasis. In addition, further research is needed to understand the mechanism of action of this compound and its potential side effects. Finally, future research could focus on developing more soluble derivatives of this compound to improve its potential for in vivo applications.
合成法
N-(1-methoxypropan-2-yl)-9H-purin-6-amine can be synthesized using a multi-step process. The first step involves the reaction of 2,6-diaminopurine with 2-chloropropane-1-ol in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with methanesulfonyl chloride to form the mesylate derivative. The mesylate derivative is then reacted with sodium azide to form the azide derivative. Finally, the azide derivative is reduced using palladium on carbon to form this compound.
科学的研究の応用
N-(1-methoxypropan-2-yl)-9H-purin-6-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(1-methoxypropan-2-yl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-6(3-15-2)14-9-7-8(11-4-10-7)12-5-13-9/h4-6H,3H2,1-2H3,(H2,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKLXBQHJZAERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC=NC2=C1NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-{[cyano(oxolan-3-yl)methyl]carbamoyl}-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2902318.png)
![4(3H)-Quinazolinone, 2-[(4-hydroxy-2-butyn-1-yl)thio]-](/img/structure/B2902319.png)





![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2902332.png)

![4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2902334.png)
![2-ethoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2902335.png)

